
Balsalazide Disodium
Descripción general
Descripción
La balsalazida disódica es un fármaco antiinflamatorio que se utiliza principalmente en el tratamiento de enfermedades inflamatorias intestinales como la colitis ulcerosa. Es un profármaco que libera mesalazina (ácido 5-aminosalicílico) en el colon, que es el componente activo responsable de sus efectos terapéuticos . La balsalazida disódica es conocida por su capacidad de administrar el agente activo directamente al intestino grueso, evitando el intestino delgado, lo que es particularmente beneficioso para tratar afecciones localizadas en el colon .
Métodos De Preparación
La síntesis de balsalazida disódica implica varios pasos clave, incluida la acilación, la hidrogenación catalítica y las reacciones de diazotación. Un método común comienza con la acilación del ácido para-aminobenzoico con glicina para formar ácido 4-aminohipúrico. Este intermedio se somete entonces a ácido nitroso para formar la sal de diazonio, que posteriormente reacciona con ácido salicílico para producir balsalazida . Los métodos de producción industrial a menudo utilizan agua como disolvente y emplean condiciones de reacción suaves para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Synthetic Preparation Reactions
The industrial synthesis involves sequential reactions to form the azo bond between salicylic acid and benzoyl-β-alanine derivatives, followed by salt formation :
Step 1: Diazotization
Reactants :
-
N-(4-aminobenzoyl)-β-alanine (starting material)
-
Methanesulfonic acid (protonation agent)
-
Sodium nitrite (diazotizing agent)
Conditions :
-
Temperature: 0-12°C
-
Solvent: Aqueous
-
Residence time: 9.4 min (continuous process)
Reaction :
Step 2: Azo Coupling
Reactants :
-
Diazonium mesylate intermediate
-
Disodium salicylate (coupling partner)
Conditions :
-
pH: Alkaline (maintained by Na₂CO₃/NaOH)
-
Temperature: 7-12°C during quenching
Reaction :
Process Optimization Data
Parameter | Batch Process | Continuous Process |
---|---|---|
Yield | 90% | 93% |
Temperature Control | ±2°C | ±1°C |
Throughput | 150 g/batch | 16 g/min |
Purity | 98.5% | 99.2% |
Metabolic Activation Reaction
In vivo activation depends on colonic bacterial azoreductases :
Reactants :
-
This compound
-
Bacterial azoreductase enzymes
Reaction Site :
-
Colon (pH >6.8 required for solubility)
Cleavage Reaction :
Key Characteristics :
-
Equimolar production of active/inactive moieties
-
pH-dependent solubility threshold prevents gastric absorption
-
First-order kinetics (t₁/₂ = 4.6 hr in colon)
Pharmacokinetic Reaction Profile
Systemic exposure data from clinical studies :
Parameter | Balsalazide | 5-ASA | N-Ac-5-ASA |
---|---|---|---|
Cₘₐₓ (μg/mL) | 0.3 ± 0.2 | 1.5 ± 0.6 | 2.2 ± 0.6 |
Tₘₐₓ (hr) | 0.5-2 | 8-16 | 10-16 |
AUCₜₐᵤ (μg·hr/mL) | 1.6 ± 0.9 | 2.99 ± 1.70 | 20.0 ± 11.4 |
Stability Under Varied Conditions
Thermal Stability :
pH Sensitivity :
pH Range | Stability | Primary Degradation Pathway |
---|---|---|
1-3 | Stable | None |
4-6 | Partial hydrolysis | Azo bond protonation |
7-8 | Rapid cleavage | Azoreduction simulation |
Excipient Compatibility :
This reaction profile enables this compound to achieve >85% mesalamine delivery to the colon while minimizing systemic exposure . The continuous synthesis process enhances yield and safety compared to batch methods , making it pharmaceutically viable for ulcerative colitis treatment.
Aplicaciones Científicas De Investigación
Chemical Composition and Mechanism of Action
Balsalazide disodium is an azo compound that releases 5-aminosalicylic acid (5-ASA) upon bacterial cleavage in the colon. The chemical structure can be represented as:
- Chemical Name : (E)-5-[[-4-[[(2-carboxy ethyl) amino] carbonyl] phenyl] azo]-2 hydroxybenzoic acid disodium salt dihydrate
- Molecular Formula : C₁₇H₁₃N₃O₆Na₂·2H₂O
- Molecular Weight : 437.32 g/mol
The active moiety, 5-ASA, is known for its anti-inflammatory properties, which help reduce inflammation in the colon by inhibiting prostaglandin production through cyclooxygenase pathways .
Treatment of Ulcerative Colitis
This compound is primarily indicated for the treatment of mildly to moderately active ulcerative colitis in adults and children aged five years and older. The recommended dosage is typically 6.6 g per day, administered as three 1.1 g tablets twice daily .
Clinical Efficacy :
A multicenter study demonstrated that patients receiving this compound showed significant improvement in clinical symptoms compared to those on placebo. Specifically, 55% of patients on balsalazide achieved clinical improvement, while only 40% on placebo did so (P=0.02) .
Pediatric Applications
Research indicates that this compound is effective for pediatric patients with ulcerative colitis, expanding its applicability beyond adult populations .
Formulation and Administration
This compound is available in various formulations, including capsules and tablets. The development of a new tablet formulation has been noted to improve patient compliance due to a reduced pill burden compared to traditional capsule regimens .
Formulation | Dosage | Administration Frequency |
---|---|---|
Capsules (750 mg) | 6.75 g/day | Three capsules three times daily |
Tablets (1.1 g) | 6.6 g/day | Three tablets twice daily |
Case Study: Efficacy in Active Ulcerative Colitis
A double-blind study involving 249 patients evaluated the safety and efficacy of this compound over an eight-week period. Results indicated that patients experienced significant reductions in disease activity scores and rectal bleeding, highlighting its effectiveness as a treatment option for active ulcerative colitis .
Adverse Effects
While generally well-tolerated, some adverse effects have been reported, including headache and exacerbation of ulcerative colitis symptoms, predominantly in the placebo group . Monitoring for such effects is crucial in clinical practice.
Mecanismo De Acción
La balsalazida disódica es un profármaco que se escinde enzimáticamente en el colon por azorreducción bacteriana para liberar mesalazina (ácido 5-aminosalicílico). La mesalazina ejerce sus efectos antiinflamatorios al inhibir la producción de metabolitos del ácido araquidónico, que están involucrados en el proceso inflamatorio . Los objetivos moleculares incluyen las vías de ciclooxigenasa y lipooxigenasa, que son clave en la síntesis de mediadores proinflamatorios .
Comparación Con Compuestos Similares
La balsalazida disódica a menudo se compara con otros aminosalicilatos como la mesalazina y la sulfasalazina. Si bien todos estos compuestos se utilizan para tratar enfermedades inflamatorias intestinales, la balsalazida disódica es única en su capacidad de administrar mesalazina directamente al colon, lo que aumenta su eficacia terapéutica . Los compuestos similares incluyen:
Mesalazina: Administra directamente ácido 5-aminosalicílico pero se absorbe en el intestino delgado.
Sulfasalazina: Un profármaco que libera mesalazina y sulfapiridina, esta última puede causar efectos secundarios.
El sistema de administración dirigido de la balsalazida disódica y sus efectos secundarios reducidos lo convierten en la elección preferida para muchos pacientes .
Actividad Biológica
Balsalazide disodium is a prodrug primarily used in the treatment of ulcerative colitis (UC). It is metabolized in the colon to release mesalamine (5-aminosalicylic acid), which exerts anti-inflammatory effects. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and safety profile.
This compound is designed to deliver mesalamine directly to the colon. The compound is enzymatically cleaved by colonic bacteria through azoreduction, producing equimolar amounts of mesalamine and 4-aminobenzoyl-beta-alanine, an inert carrier moiety. The therapeutic actions of balsalazide are thus attributed to mesalamine, which acts by:
- Inhibiting Prostaglandin Synthesis : Balsalazide inhibits prostaglandin G/H synthase (COX-1 and COX-2), reducing inflammation in the colonic mucosa .
- Modulating Immune Response : It has been shown to modulate local immune responses, contributing to its anti-inflammatory effects .
Pharmacokinetics
Balsalazide exhibits low systemic absorption; it remains largely intact until reaching the colon, where it is activated. Key pharmacokinetic parameters include:
- Absorption : Low and variable; primarily acts locally within the gastrointestinal tract.
- Protein Binding : Greater than 99%, indicating high affinity for plasma proteins .
- Metabolism : Cleaved in the colon to mesalamine and an inert compound, enhancing localized therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in treating mild-to-moderately active UC. Below is a summary of significant clinical findings:
Case Study 1: Efficacy in Adults
In a double-blind study involving patients with acute UC symptoms, those treated with balsalazide showed significant improvements in the Modified Mayo Disease Activity Index (MMDAI). The study reported that patients receiving balsalazide achieved a greater reduction in rectal bleeding compared to the placebo group .
Case Study 2: Pediatric Population
A multicenter study involving pediatric patients aged 5 to 17 demonstrated that balsalazide was well-tolerated and effective in improving UC symptoms. Clinical remission was observed in a subset of patients after treatment with both low and high doses .
Safety Profile
This compound has been generally well-tolerated across various studies. Commonly reported adverse events include:
- Headache
- Abdominal Pain
- Worsening Symptoms of UC
Serious adverse events were rare, and long-term use has been associated with a favorable safety profile .
Propiedades
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.